Gboxin

Übersicht

Beschreibung

Gboxin ist ein neuartiges kleines Molekül, das spezifisch das Wachstum primärer Maus- und humaner Glioblastomzellen hemmt. Es ist ein Oxidativer Phosphorylierungsinhibitor, der auf die mitochondrialen Oxidativen Phosphorylierungskomplexe, insbesondere den F0F1-ATP-Synthasekomplex, abzielt . This compound hat vielversprechende Ergebnisse bei der Hemmung des Glioblastomwachstums gezeigt, ohne normale Zellen zu beeinträchtigen, was es zu einem potenziellen therapeutischen Mittel für die Behandlung von Glioblastomen macht .

Wissenschaftliche Forschungsanwendungen

Gboxin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird this compound auf sein Potenzial zur Behandlung von Glioblastomen, einem hoch aggressiven Gehirntumor, untersucht. Es hemmt spezifisch das Wachstum von Glioblastomzellen, indem es auf die mitochondrialen Oxidativen Phosphorylierungs-Komplexe abzielt . In der Biologie wird this compound verwendet, um die Stoffwechselbedürfnisse von Krebszellen und ihre Abhängigkeit von der Oxidativen Phosphorylierung zum Überleben zu untersuchen . In der Chemie dient this compound als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Benzimidazolderivaten . Darüber hinaus machen die einzigartigen Eigenschaften von this compound es zu einem wertvollen Werkzeug bei der Entwicklung neuer therapeutischer Mittel zur Behandlung von Krebs .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität des F0F1-ATP-Synthase-Komplexes im mitochondrialen Oxidativen Phosphorylierungspfad hemmt . Die Verbindung verlässt sich auf ihre positive Ladung, um mit mitochondrialen Oxidativen Phosphorylierungs-Komplexen zu assoziieren, was vom Protonengradienten der inneren Mitochondrienmembran abhängig ist . Diese Hemmung führt zu einer schnellen und irreversiblen Beeinträchtigung des Sauerstoffverbrauchs in Glioblastomzellen, was letztendlich zum Zelltod führt . This compound-resistente Zellen benötigen eine funktionelle mitochondriale Permeabilitäts-Transitionspore, um den pH-Wert zu regulieren und die Ansammlung von this compound in der mitochondrialen Matrix zu verhindern .

Wirkmechanismus

Target of Action

Gboxin, an oxidative phosphorylation (OXPHOS) inhibitor, specifically targets the F0F1 ATPase complex V . This complex is a part of the mitochondrial oxidative phosphorylation complexes .

Mode of Action

This compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes . This association is dependent on the proton gradient of the inner mitochondrial membrane . This compound inhibits the activity of F0F1 ATP synthase , which is a crucial enzyme in the process of ATP synthesis.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation (OXPHOS) pathway . By inhibiting the F0F1 ATP synthase, this compound disrupts the process of ATP synthesis, which is a key energy production mechanism in cells . This disruption compromises oxygen consumption in glioblastoma cells .

Pharmacokinetics

These factors lead to insufficient this compound accumulation at glioblastoma sites, limiting its clinical application . A biomimetic nanomedicine (hm-nps@g) has been developed by coating a cancer cell-mitochondria hybrid membrane (hm) on the surface of this compound-loaded nanoparticles . This approach improves the pharmacokinetic profile of this compound, enhancing its blood circulation and tumor accumulation .

Result of Action

This compound specifically inhibits the growth of primary mouse and human glioblastoma cells . It rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . This leads to the eventual death of glioblastoma tumor cells .

Action Environment

The action of this compound is influenced by the unique physicochemical environment within glioblastoma stem cell (GSC) mitochondria . Normal body cells can evade the inhibitory effect of this compound on OXPHOS by opening the mitochondrial permeability transition pore (mPTP), which maintains a lower mitochondrial inner membrane potential . This mechanism prevents the significant impact of this compound on normal body cells .

Biochemische Analyse

Biochemical Properties

Gboxin is known to play a significant role in biochemical reactions, particularly in inhibiting the activity of the F0F1 ATPase complex V . This complex is a crucial component of the mitochondrial oxidative phosphorylation system, which is responsible for ATP synthesis .

Cellular Effects

This compound has been observed to have specific effects on various types of cells, particularly glioblastoma cells . It specifically inhibits the growth of these cells but does not affect the growth of mouse embryonic fibroblasts or neonatal astrocytes . This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its positive charge, which allows it to associate with mitochondrial oxidative phosphorylation complexes . This association is dependent on the proton gradient of the inner mitochondrial membrane . This compound inhibits the activity of the F0F1 ATP synthase, thereby disrupting oxidative phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a rapid and irreversible effect on glioblastoma cells . It quickly compromises oxygen consumption in these cells

Dosage Effects in Animal Models

It has been noted that this compound exhibits toxicity to established human cancer cell lines of diverse organ origin .

Metabolic Pathways

This compound is involved in the oxidative phosphorylation pathway, where it inhibits the F0F1 ATPase complex V . This complex is a key player in the synthesis of ATP, the main energy currency of cells .

Transport and Distribution

It is known that this compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes .

Subcellular Localization

This compound is known to accumulate inside the mitochondria of glioblastoma cells . This localization is crucial for its ability to inhibit the F0F1 ATPase complex V and disrupt oxidative phosphorylation .

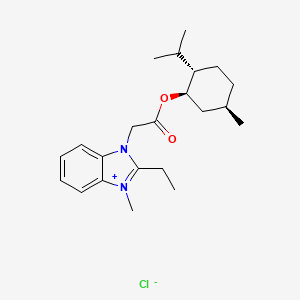

Vorbereitungsmethoden

Die Herstellung von Gboxin umfasst mehrere synthetische Schritte. Der Prozess beginnt mit der Reaktion von o-Phenylendiamin mit N-Propionaldehyd zur Herstellung von 2-Ethyl-1H-Benzimidazol. Dieser Zwischenprodukt wird mit Chloressigsäure-L-menthylester N-alkyliert, um 2-(2-Ethyl-1H-Benzimidazol)essigsäure-L-menthylester zu erzeugen. Im nächsten Schritt erfolgt eine Methylierung mit Methyliodid zur Herstellung von Benzimidazoliumsalz. Schließlich werden Iodidionen mit Hilfe eines Ionenaustauscherharzes gegen Chloridionen ausgetauscht, um das Endprodukt this compound zu erhalten . Diese Methode ist aufgrund ihrer kurzen Prozessroute, milder Bedingungen, einfachen Handhabung, geringen Anforderung an die Ausrüstung, hohen Reinheit und hohen Ausbeute vorteilhaft, was sie für die industrielle Produktion geeignet macht .

Analyse der chemischen Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die positive Ladung der Verbindung ermöglicht es ihr, in Abhängigkeit vom Protonengradienten der inneren Mitochondrienmembran mit mitochondrialen Oxidativen Phosphorylierungs-Komplexen zu assoziieren . Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören o-Phenylendiamin, N-Propionaldehyd, Chloressigsäure-L-menthylester und Methyliodid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum Endprodukt this compound führen .

Analyse Chemischer Reaktionen

Gboxin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s positive charge allows it to associate with mitochondrial oxidative phosphorylation complexes in a manner dependent on the proton gradient of the inner mitochondrial membrane . Common reagents used in these reactions include o-phenylenediamine, N-propionaldehyde, chloroacetic acid-L-menthyl ester, and methyl iodide . The major products formed from these reactions are intermediates that lead to the final product, this compound .

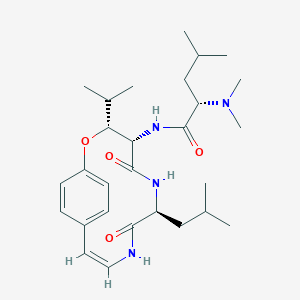

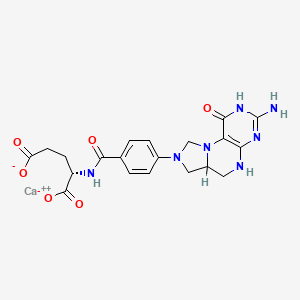

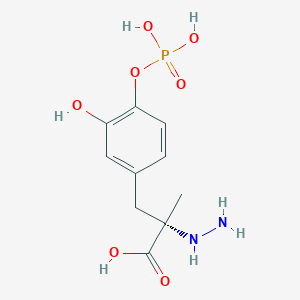

Vergleich Mit ähnlichen Verbindungen

Gboxin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es spezifisch auf Glioblastomzellen abzielt und für seine Aktivität auf den Protonengradienten der inneren Mitochondrienmembran angewiesen ist . Zu den ähnlichen Verbindungen gehören andere Inhibitoren der Oxidativen Phosphorylierung, wie Oligomycin und Rotenon, die ebenfalls auf mitochondriale Komplexe abzielen, aber möglicherweise nicht die gleiche Spezifität für Glioblastomzellen aufweisen . Die Fähigkeit von this compound, das Wachstum von Glioblastomzellen selektiv zu hemmen, ohne normale Zellen zu beeinträchtigen, hebt es von diesen anderen Verbindungen ab .

Eigenschaften

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWVTCCKVGOTBG-VYZBTARASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101315-36-8 | |

| Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)